5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of the compound can be derived from its IUPAC name. The core structure is a pyrido[2,3-d]pyrimidine, which is a fused ring system combining a pyridine and a pyrimidine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other pyrido[2,3-d]pyrimidines. These compounds can undergo a variety of reactions, including condensation, cyclization, and substitution .Scientific Research Applications
Synthesis and Chemical Characterization
5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been synthesized and characterized in various studies. For example, Rauf et al. (2010) reported the synthesis and characterization of derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione, which were prepared in good to excellent yields and characterized using IR, 1H-NMR, 13C-NMR, and elemental analysis data (Rauf et al., 2010).
Biological and Pharmacological Activities
- Urease Inhibition : The derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been evaluated for their urease inhibition activity. In the study by Rauf et al., several compounds showed either no or low to moderate significant activity, with some compounds exhibiting higher activity compared to others (Rauf et al., 2010).
- Antimicrobial Activity : Alwan et al. (2014) synthesized new Schiff bases of pyridopyrimidine derivatives with certain amino acids and tested their antimicrobial activities. The compounds showed variable antibacterial activities and some also exhibited antifungal activities (Alwan et al., 2014).
Synthesis Methods
- Water-Mediated Synthesis : Brahmachari et al. (2020) described a water-mediated, catalyst-free method for synthesizing functionalized derivatives of this compound. This method emphasizes the use of water as a reaction medium and avoids toxic organic solvents, highlighting its eco-friendly approach (Brahmachari et al., 2020).
Future Directions
Properties
IUPAC Name |
1,3,6-trimethyl-5-(4-propan-2-ylanilino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-11(2)13-6-8-14(9-7-13)21-16-12(3)10-20-17-15(16)18(24)23(5)19(25)22(17)4/h6-11H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEVHVVVQZMSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC3=CC=C(C=C3)C(C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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